molecular formula C16H14N2O3S2 B2729882 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 852935-59-2

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2729882
CAS No.: 852935-59-2
M. Wt: 346.42
InChI Key: NGDVXBRGOKTDQY-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with a methyl group at the 2-position and a methanesulfonyl group on the benzamide moiety. Its molecular formula is C₁₆H₁₃N₂O₃S₂, with a monoisotopic mass of 332.028934 g/mol . The compound’s structure combines a sulfonyl group (electron-withdrawing) and a methyl-benzothiazole system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-13-8-7-11(9-14(13)22-10)18-16(19)12-5-3-4-6-15(12)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDVXBRGOKTDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, where a sulfonyl chloride reacts with the benzothiazole derivative in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the methanesulfonyl-substituted benzothiazole with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols replace substituents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The methanesulfonyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

(a) N-(2-Ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide
  • Structure : The benzothiazole core has a 2-ethylsulfanyl group instead of 2-methyl, and the benzamide lacks the methanesulfonyl substituent.
  • Molecular weight: 314.43 g/mol .
  • Activity: No explicit activity data reported, but sulfur-containing substituents often influence redox properties or metal-binding capacity.
(b) 3,4-Dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
  • Structure : Features methoxy groups on the benzamide ring instead of methanesulfonyl.
  • Properties : Methoxy groups are electron-donating, which may alter electronic distribution and hydrogen-bonding capacity compared to the sulfonyl group. This could impact interactions with biological targets like enzymes .

Role of Sulfonyl and Acyl Substituents

(a) Compound C920-1611 (N-(2,4-Dimethylphenyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide)
  • Structure: Contains a sulfonylamino acetamide group instead of a direct sulfonyl-benzamide linkage.
  • Activity: Reported IC₅₀ of ~30 μM in inhibitor assays, though structural dissimilarity to known inhibitors suggests a unique binding mode .
(b) PCAF HAT Inhibitors (e.g., 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide)
  • Structure: Long acyl chains (e.g., tetradecanoylamino) on the benzamide scaffold.
  • Activity : Demonstrated 79% inhibition of PCAF histone acetyltransferase (HAT) at 100 μM. The acyl chain length had minimal impact, but the presence of the substituent was critical .
  • Comparison : The target compound’s methanesulfonyl group (smaller, more polar) may reduce hydrophobic interactions compared to long acyl chains but could improve solubility and pharmacokinetics.

Substitutions on the Benzamide Ring

(a) 5-Fluoro-N-(2-methyl-1,3-benzothiazol-6-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Structure : A fluorinated benzamide derivative with a trifluoropropoxy group and triazolopyridine moiety.
  • Properties : Fluorine and trifluoromethyl groups enhance metabolic stability and bioavailability. Molecular weight: 530 g/mol (LC-MS data) .
  • Comparison : The target compound lacks fluorinated groups, suggesting differences in metabolic pathways and electronic effects.

Physicochemical and Structural Properties

Table 1: Key Comparisons of Structural Analogs
Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 2-methyl 2-methanesulfonyl 332.39 High polarity, strong H-bond capacity
N-(2-Ethylsulfanyl-benzothiazol-6-yl)benzamide 2-ethylsulfanyl None 314.43 Enhanced lipophilicity
C920-1611 2-methyl Sulfonylamino acetamide - IC₅₀ ≈30 μM
2-Tetradecanoylamino-benzamide (PCAF HAT) - Tetradecanoylamino, 3-carboxy - 79% inhibition at 100 μM
5-Fluoro-Trifluoropropoxy-Benzamide 2-methyl Fluoro, trifluoropropoxy 530 Enhanced metabolic stability

Discussion of Key Trends

Biological Activity : Sulfonyl-containing compounds (e.g., C920-1611) show measurable inhibition despite structural uniqueness, suggesting the sulfonyl group’s role in target engagement .

Biological Activity

2-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S and a molecular weight of 252.30 g/mol. The structural components include a methanesulfonyl group and a benzothiazole moiety, which are known to contribute to various biological activities.

The mechanism of action of this compound involves interaction with specific enzymes or receptors. It is hypothesized that the compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and neurodegenerative diseases.

Inhibition Studies

Research indicates that benzothiazole derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Cell Line IC50 (µM) Effect
MDA-MB-23119.9Significant growth inhibition
OVCAR-331.5Moderate growth inhibition
COV31843.9Growth inhibition observed

These findings suggest that the compound may selectively target cancer cells while sparing normal cells .

Neuroprotective Effects

In addition to its anticancer properties, compounds similar to this compound have been investigated for neuroprotective effects. A study reported that certain benzothiazole derivatives exhibited anticonvulsant activity without significant neurotoxicity, indicating their potential as therapeutic agents for neurological disorders .

Case Studies

  • Anticancer Efficacy : A study conducted on various benzothiazole derivatives demonstrated their effectiveness against breast and ovarian cancer cell lines. The results indicated that modifications in the benzothiazole structure could enhance anticancer activity .
  • Neurotoxicity Assessment : In a series of experiments assessing neurotoxicity, several benzothiazole derivatives were found to lack significant neurotoxic effects while maintaining anticonvulsant properties. This highlights the safety profile of these compounds in potential therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling 2-methyl-1,3-benzothiazol-6-amine with a methanesulfonyl-substituted benzoyl chloride derivative. Key steps include:

  • Condensation: Use coupling agents like EDC/HOBt in anhydrous DMF or THF at 80–100°C for 12–24 hours .
  • Purification: Recrystallization from ethyl acetate/hexane mixtures (1:4 ratio) improves yield (≥85%) and purity (>95%) .
  • Optimization: Adjust stoichiometry (1.2–1.5 eq of benzoyl chloride) and monitor pH (neutral to mildly basic) to minimize side products.

Basic: How is the crystal structure of this compound validated, and what insights does crystallography provide?

Answer:

  • Data Collection: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond lengths and angles.
  • Refinement: SHELXL refines structural parameters (e.g., R1 < 0.05) and validates geometry using PLATON to check for disorders or missed symmetry .
  • Key Metrics: Sulfonamide S–N bond lengths (~1.63 Å) and benzothiazole dihedral angles (~5°) confirm structural integrity .

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Answer:

  • Graph Set Analysis: Classify motifs (e.g., C(6) chains or R₂²(8) rings) using Etter’s formalism to identify directional interactions .
  • Software Tools: Mercury (CCDC) visualizes networks and calculates donor-acceptor distances (2.8–3.2 Å for O–H⋯N/S bonds) .
  • Thermal Stability: Correlate H-bond density with melting points (e.g., higher density increases mp by ~20°C) .

Advanced: How should researchers address contradictory bioactivity data across assay systems?

Answer:

  • Orthogonal Assays: Compare surface plasmon resonance (SPR) binding affinity with cell-based IC₅₀ values to account for permeability differences .
  • Structural Insights: Co-crystallize with target proteins (e.g., sirtuin 2) to resolve binding modes. For example, (E)-isomers may form additional H-bonds (e.g., Gly360 backbone in PDB 6ZLH) .
  • SAR Studies: Modify the methanesulfonyl group to assess steric/electronic effects on activity .

Advanced: What computational methods predict photophysical properties for photopharmacological applications?

Answer:

  • TD-DFT Calculations: Simulate UV-vis spectra (λmax ~350 nm) to evaluate photoswitching potential (e.g., E/Z isomerization) .
  • Docking Studies: Model interactions with targets (e.g., glutamate transporters) using AutoDock Vina. Prioritize isomers with ∆G < -8 kcal/mol .
  • F(Z/E) Ratios: Quantify light-dependent activity shifts (e.g., F(Z/E) = 3.6 for azobenzamide analogs) via HPLC .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

  • Scaffold Hybridization: Combine benzothiazole and sulfonamide motifs with thiophene/azobenzene groups to enhance target engagement .
  • Substitution Effects: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to improve metabolic stability .
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic pockets .

Basic: What analytical techniques confirm the purity and identity of the compound?

Answer:

  • HPLC: Use a C18 column (MeCN/H₂O gradient) with retention time matching reference standards.
  • Mass Spectrometry: ESI-MS (m/z calculated: 360.08 [M+H]⁺) .
  • NMR: ¹H NMR (DMSO-d₆) peaks: δ 8.2–8.5 ppm (benzothiazole H), δ 3.3 ppm (CH₃SO₂) .

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